Octyl alpha-D-glucopyranoside

Description

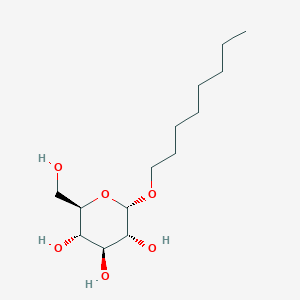

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044640 | |

| Record name | Octyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29781-80-4, 41444-50-2 | |

| Record name | Octyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl glucoside, alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alpha-D-Glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE, .ALPHA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCH0DW7M18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Octyl alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Octyl alpha-D-glucopyranoside is a non-ionic detergent extensively utilized in the fields of biochemistry and drug development for the solubilization, purification, and reconstitution of membrane proteins. Its utility lies in its ability to disrupt the lipid bilayer of cell membranes and form micelles around hydrophobic membrane proteins, thereby extracting them into an aqueous solution while preserving their native structure and function. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in biochemical research.

Core Chemical and Physical Properties

This compound, with the chemical formula C14H28O6, is an alkyl glucoside consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail.[1][2][3][4][5] This amphipathic nature is central to its function as a detergent.

Physicochemical Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Formula | C14H28O6 | [1][2][3][4][5] |

| Molecular Weight | 292.37 g/mol | [1][2][3][4][5] |

| CAS Number | 29781-80-4 | [1][2][3][5] |

| Appearance | White Powder | [1] |

| Melting Point | Not available | |

| Boiling Point | 454.1 ± 45.0 °C (Predicted) | [6] |

| pKa | 12.95 ± 0.70 (Predicted) | [1][6] |

| XLogP3-AA | 1.4 | [1][4] |

| Property | Value | References |

| Critical Micelle Concentration (CMC) in Water | ~10-21 mM (0.3% - 0.6% w/v) | |

| Solubility in Water (25 °C) | 7 g/L (Slightly soluble) | [1] |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | [7] |

| Solubility in Ethanol | ~20 mg/mL | [7] |

| Solubility in DMSO and DMF | ~16 mg/mL | [7] |

| Hydrogen Bond Donor Count | 4 | [1][4][6] |

| Hydrogen Bond Acceptor Count | 6 | [1][4][6] |

| Rotatable Bond Count | 9 | [1][4][6] |

| Topological Polar Surface Area | 99.4 Ų | [1][4] |

Experimental Protocols and Methodologies

The primary application of this compound is in the manipulation of membrane proteins. Below are detailed methodologies for its use in solubilization, purification, and reconstitution.

Membrane Protein Solubilization

The goal of solubilization is to extract a target membrane protein from the lipid bilayer into a soluble form within detergent micelles.

General Protocol:

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Lyse the cells using an appropriate method (e.g., sonication, French press) in a suitable buffer containing protease inhibitors.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a buffer to a known protein concentration.

-

-

Detergent Screening:

-

Aliquot the membrane suspension into several tubes.

-

Add this compound from a stock solution to achieve a range of final concentrations (typically above the CMC).

-

Incubate the mixture with gentle agitation for a defined period (e.g., 1-4 hours) at 4°C.

-

-

Separation of Solubilized and Insoluble Fractions:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the unsolubilized material.

-

-

Analysis:

-

Carefully collect the supernatant containing the solubilized protein.

-

Analyze the protein concentration in the supernatant and pellet to determine solubilization efficiency.

-

Purification of Solubilized Membrane Proteins

Once solubilized, the protein-detergent complexes can be purified using standard chromatography techniques.

General Protocol:

-

Affinity Chromatography:

-

Load the supernatant containing the solubilized protein onto an affinity column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing this compound at a concentration above its CMC.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the target protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

-

-

Size Exclusion Chromatography (SEC):

-

Further purify the eluted protein by SEC using a column pre-equilibrated with a buffer containing this compound. This step helps to remove aggregates and contaminating proteins of different sizes.

-

Reconstitution of Membrane Proteins into Liposomes

Reconstitution involves re-inserting the purified membrane protein into an artificial lipid bilayer, such as a liposome, to study its function in a more native-like environment.

General Protocol:

-

Prepare Lipid-Detergent Micelles:

-

Dry a lipid film in a glass tube.

-

Hydrate the lipid film with a buffer containing a high concentration of this compound to form lipid-detergent mixed micelles.

-

-

Incorporate Protein:

-

Add the purified protein-detergent complex to the lipid-detergent micelles.

-

-

Detergent Removal:

-

Slowly remove the detergent from the mixture. This can be achieved by methods such as dialysis, diafiltration, or adsorption to hydrophobic beads (e.g., Bio-Beads).

-

As the detergent concentration drops below the CMC, the lipids self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.

-

Role in Signaling Pathway Research

This compound is not known to directly activate or inhibit cellular signaling pathways. Instead, its significance in this area of research is as an essential tool for the study of the components of these pathways. Many key players in signaling cascades, such as G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and ion channels, are integral membrane proteins. To understand their structure, function, and interactions, they must first be extracted from the cell membrane in a functional state. This compound facilitates this by gently solubilizing these proteins, allowing for their subsequent purification and characterization in in vitro assays. This enables researchers to investigate ligand binding, conformational changes, and interactions with downstream signaling molecules in a controlled environment, free from the complexity of the intact cell.

Conclusion

This compound is a versatile and widely used non-ionic detergent that is indispensable for the study of membrane proteins. Its well-characterized physicochemical properties, particularly its high critical micelle concentration, make it a valuable tool for researchers in biochemistry and drug development. The experimental protocols outlined in this guide provide a foundation for the successful solubilization, purification, and reconstitution of membrane proteins, enabling detailed investigation of their structure and function. While not a direct modulator of signaling pathways, its role in facilitating the study of membrane-bound signaling proteins is crucial for advancing our understanding of cellular communication and for the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 6. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

Octyl α-D-glucopyranoside: A Technical Guide for Researchers

CAS Number: 29781-80-4

This technical guide provides an in-depth overview of octyl α-D-glucopyranoside, a non-ionic detergent crucial for the study of membrane proteins. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, and key experimental applications, with a focus on the solubilization and purification of membrane proteins.

Physicochemical Properties

Octyl α-D-glucopyranoside is valued in biochemical research for its ability to solubilize membrane proteins while preserving their native structure and function. Its key properties are summarized in the table below. It is important to note that much of the available literature focuses on the more commonly used anomer, n-octyl-β-D-glucopyranoside (OG), which has similar properties. The high critical micelle concentration (CMC) of these glucosides is particularly advantageous as it facilitates their removal from protein preparations via dialysis.

| Property | Value | Reference |

| CAS Number | 29781-80-4 | |

| Molecular Formula | C₁₄H₂₈O₆ | |

| Molecular Weight | 292.37 g/mol | |

| Appearance | White to pale cream solid | [1] |

| Critical Micelle Concentration (CMC) | ~20-25 mM in water | [2] |

| Aggregation Number | ~84 | [2] |

| Solubility | Soluble in water | |

| Purity (α-isomer) | Typically ≥98% | [1] |

Synthesis of Alkyl Glycosides

The synthesis of alkyl glycosides such as octyl α-D-glucopyranoside can be achieved through several methods, most notably the Fischer glycosylation and the Koenigs-Knorr reaction. These methods allow for the formation of a glycosidic bond between the sugar (glucose) and the alcohol (octanol).

Fischer Glycosylation

This acid-catalyzed reaction involves treating a monosaccharide with an alcohol. The process typically results in a mixture of α and β anomers in both pyranoside and furanoside forms.[3][4]

General Protocol:

-

D-glucose is dissolved in an excess of n-octanol.

-

A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

-

The reaction is heated, often with removal of water to drive the equilibrium towards the product.

-

The reaction is cooled and neutralized with a base (e.g., sodium carbonate).

-

The resulting mixture of octyl glucosides is then purified, typically by column chromatography, to isolate the desired octyl α-D-glucopyranoside.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective method for glycoside synthesis.[5][6] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide.[5][7] The stereochemical outcome is influenced by the protecting groups on the sugar ring.

General Protocol:

-

Preparation of the Glycosyl Halide: Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is synthesized from glucose pentaacetate.

-

Glycosylation: The acetobromoglucose is reacted with n-octanol in an inert solvent (e.g., dichloromethane) in the presence of a promoter like silver carbonate. This step forms the protected octyl glucoside.

-

Deprotection: The acetyl protecting groups are removed by transesterification with a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final octyl glucopyranoside.

-

Purification: The product is purified from the reaction mixture using column chromatography.

Experimental Protocols: Application in Membrane Protein Research

Octyl glucoside is a detergent of choice for the solubilization, purification, and reconstitution of membrane proteins due to its mild, non-denaturing properties.[2][8][9] The following protocols provide a general framework for its use, with bacteriorhodopsin serving as a specific example.

General Protocol for Membrane Protein Solubilization and Detergent Screening

A systematic approach is crucial for identifying the optimal conditions for solubilizing a target membrane protein while maintaining its stability and function.[10][11]

Methodology:

-

Membrane Preparation:

-

Grow and harvest cells expressing the target membrane protein.

-

Lyse the cells (e.g., via sonication or French press) in a suitable buffer containing protease inhibitors.

-

Isolate the cell membranes through ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[11]

-

Resuspend the membrane pellet in a buffer to a known protein concentration (e.g., 5-10 mg/mL).[11]

-

-

Detergent Solubilization Screening:

-

Separation of Solubilized and Unsolubilized Fractions:

-

Centrifuge the samples at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[11]

-

-

Analysis:

-

Carefully collect the supernatant containing the solubilized proteins.

-

Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal detergent concentration.[11]

-

Specific Protocol: Solubilization and Purification of Bacteriorhodopsin

Bacteriorhodopsin (bR) is a well-characterized membrane protein often used as a model for developing purification protocols.[10][12]

Methodology:

-

Membrane Preparation: Isolate purple membranes from Halobacterium salinarum containing bacteriorhodopsin.

-

Solubilization:

-

Resuspend the purple membranes in a buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Add a stock solution of octyl α-D-glucopyranoside to a final concentration of 1.5% (w/v).

-

Incubate with gentle stirring for 12-24 hours at 4°C.

-

-

Purification:

-

Clarify the solution by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove any unsolubilized material.[10]

-

The supernatant containing the solubilized bR can then be subjected to further purification steps, such as affinity chromatography (if the protein is tagged) or size-exclusion chromatography. The chromatography buffers should contain a lower concentration of octyl α-D-glucopyranoside (just above the CMC, e.g., 0.1%) to maintain protein solubility.

-

-

Analysis:

-

Monitor the purification process by SDS-PAGE.

-

Assess the functional integrity of the purified bR by UV-Visible spectroscopy, observing the characteristic absorbance of its retinal cofactor.[10]

-

Visualization of Experimental Workflows

While octyl α-D-glucopyranoside is not directly involved in cellular signaling pathways, its role in the logical workflow of membrane protein research can be visualized. The following diagrams illustrate the synthesis process and a typical protein purification workflow.

Caption: Koenigs-Knorr synthesis of octyl α-D-glucopyranoside.

Caption: General workflow for membrane protein purification.

References

- 1. J67390.09 [thermofisher.com]

- 2. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 8. betalifesci.com [betalifesci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Octyl α-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl α-D-glucopyranoside is a non-ionic surfactant with significant applications in biochemistry and drug development. Its utility in solubilizing membrane proteins for structural and functional studies, as well as its role as an excipient in pharmaceutical formulations, has driven the need for efficient and stereoselective synthetic methods. The key challenge in its synthesis lies in the controlled formation of the α-glycosidic linkage between the anomeric carbon of glucose and the hydroxyl group of n-octanol. This guide provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their needs.

Core Synthetic Strategies

The synthesis of octyl α-D-glucopyranoside can be broadly categorized into chemical and enzymatic methods. Chemical routes, such as the Fischer glycosylation and the Koenigs-Knorr reaction, are traditional approaches that offer scalability, while modern methods utilizing glycosyl trichloroacetimidates provide enhanced stereocontrol. Enzymatic synthesis presents a green and highly selective alternative, though it may face challenges in scale-up and cost.

Fischer Glycosylation

The Fischer glycosylation is a direct, acid-catalyzed reaction between D-glucose and an excess of n-octanol. The reaction proceeds through a thermodynamic equilibrium, which, with extended reaction times, favors the more stable α-anomer due to the anomeric effect. However, this method typically yields a mixture of α and β anomers, as well as furanoside and pyranoside forms, necessitating careful purification.

-

Reaction Setup: A suspension of anhydrous D-glucose (1.0 eq) in n-octanol (5-10 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove the water formed during the reaction.

-

Catalyst Addition: A strong acid catalyst, such as sulfuric acid (H₂SO₄, ~0.1 eq) or trimethylsilyl chloride (TMSCl), is carefully added to the stirred suspension.

-

Reaction Execution: The mixture is heated to 95-100°C under reduced pressure (e.g., 40-50 mbar) for several hours (typically 4-8 hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of glucose.[1]

-

Neutralization: Upon completion, the reaction mixture is cooled to approximately 80°C, and a base (e.g., sodium carbonate or sodium hydroxide solution) is added to neutralize the acid catalyst.[1]

-

Work-up and Purification: The excess n-octanol is removed by vacuum distillation. The resulting crude product is a mixture of octyl glucosides and unreacted glucose. Purification is typically achieved by column chromatography on silica gel to separate the α-anomer from the β-anomer and other byproducts.

Caption: Workflow for Fischer Glycosylation.

Koenigs-Knorr Reaction (α-Selective Modification)

The classical Koenigs-Knorr reaction, which uses a glycosyl halide with a participating C-2 acetyl protecting group, typically yields the β-glucoside. To achieve α-selectivity, a non-participating protecting group, such as a benzyl ether, must be installed at the C-2 position. This prevents the formation of a dioxolanium ion intermediate, allowing for potential Sₙ2 attack at the anomeric center, which can lead to the α-product depending on the anomeric configuration of the starting halide.

-

Preparation of the Glycosyl Donor:

-

Protect the hydroxyl groups of D-glucose with benzyl groups. A common intermediate is 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

Convert the protected glucose into the corresponding glycosyl halide (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide) using a reagent like HBr in acetic acid.

-

-

Glycosylation Reaction:

-

Dissolve the glycosyl donor and n-octanol (1.2-1.5 eq) in a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon).

-

Add a promoter, such as a heavy metal salt (e.g., silver carbonate, silver triflate, or cadmium carbonate), to the mixture.[2][3][4] The reaction is typically stirred at room temperature.

-

Monitor the reaction by TLC until the glycosyl donor is consumed.

-

-

Work-up:

-

Filter the reaction mixture through Celite to remove the insoluble salts.

-

Wash the filtrate with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Deprotection:

-

Remove the benzyl protecting groups from the crude product via catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere).

-

-

Purification: Purify the final product by column chromatography on silica gel to isolate the octyl α-D-glucopyranoside.

Caption: Workflow for α-Selective Koenigs-Knorr Synthesis.

Glycosyl Trichloroacetimidate Method

This modern method offers excellent stereocontrol and generally high yields under mild conditions. A protected glucose derivative is converted to a glycosyl trichloroacetimidate donor. The stereochemical outcome of the subsequent glycosylation with n-octanol is highly dependent on the solvent and the nature of the C-2 protecting group. With a non-participating group at C-2, the use of a non-polar solvent can favor the Sₙ2-like attack on the anomeric carbon, leading to the α-glucoside.

-

Preparation of the Glycosyl Donor:

-

Prepare 2,3,4,6-tetra-O-benzyl-D-glucopyranose as described previously.

-

React the protected glucose with trichloroacetonitrile in the presence of a catalytic amount of a strong base (e.g., sodium hydride or DBU) in dry dichloromethane to form the O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)trichloroacetimidate.

-

-

Glycosylation Reaction:

-

Dissolve the trichloroacetimidate donor and n-octanol (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane) containing activated molecular sieves under an inert atmosphere.[5]

-

Cool the mixture to a low temperature (e.g., -40°C to -80°C).[5]

-

Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.[5][6]

-

Allow the reaction to warm slowly to room temperature while monitoring its progress by TLC.

-

-

Work-up:

-

Quench the reaction by adding a solid base (e.g., sodium bicarbonate) or a basic aqueous solution.[5]

-

Filter the mixture through Celite, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

-

Deprotection and Purification:

-

Remove the benzyl protecting groups by catalytic hydrogenation.

-

Purify the final product by column chromatography.

-

Caption: Workflow for the Trichloroacetimidate Method.

Enzymatic Synthesis

Enzymatic synthesis provides an elegant route to octyl α-D-glucopyranoside with absolute stereoselectivity, avoiding the need for protecting groups and harsh reagents. The reaction typically employs an α-glucosidase or a transglycosylase that catalyzes the transfer of a glucose unit from a donor substrate (like sucrose or maltose) to n-octanol.

-

Reaction Mixture Preparation:

-

Prepare a buffered aqueous solution (e.g., citrate or phosphate buffer, pH 5.0-7.0).

-

Dissolve the glucosyl donor (e.g., sucrose, maltose, or p-nitrophenyl-α-D-glucopyranoside) in the buffer.

-

Add n-octanol. Due to its low water solubility, a co-solvent (e.g., tert-butanol) or a biphasic system may be required to improve substrate availability.

-

-

Enzymatic Reaction:

-

Add the α-glucosidase or transglycosylase enzyme (e.g., from Aspergillus niger or Bacillus species) to the reaction mixture. The enzyme can be free or immobilized.

-

Incubate the mixture at the optimal temperature for the enzyme (typically 30-50°C) with gentle agitation for 24-72 hours.

-

-

Reaction Termination:

-

Terminate the reaction by heating the mixture to denature the enzyme (e.g., 90-100°C for 10 minutes).

-

-

Work-up and Purification:

-

If the enzyme is immobilized, it can be recovered by filtration for reuse.

-

Remove any organic co-solvent by evaporation.

-

The aqueous phase will contain the product, unreacted donor, and glucose (from hydrolysis).

-

Purify the octyl α-D-glucopyranoside from the aqueous mixture using techniques like column chromatography (e.g., on a hydrophobic resin) or preparative HPLC.

-

Caption: Workflow for Enzymatic Synthesis.

Quantitative Data Summary

The efficiency and stereoselectivity of each synthetic method vary significantly. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Comparison of Yield and Selectivity for Octyl Glucoside Synthesis

| Synthesis Method | Glycosyl Donor | Catalyst/Promoter | Typical Yield (%) | Anomeric Ratio (α:β) | Reference |

| Fischer Glycosylation | D-Glucose | H₂SO₄ | ~99 (total) | 60.4 : 39.6 | [1] |

| Koenigs-Knorr | Acetobromoglucose | Zinc Oxide | up to 65 (β-anomer) | N/A (β-selective) | [7] |

| Trichloroacetimidate | Protected Glucosyl Imidate | TMSOTf | 70-90 (general) | Highly α-selective* | [8][9] |

| Enzymatic (Transglycosylation) | pNPP-β-glucoside | Almond β-glucosidase | up to 38 (β-anomer) | N/A (β-selective) | [10] |

*Note: α-selectivity is achieved with a non-participating group at C-2 and appropriate solvent conditions.

Conclusion

The synthesis of octyl α-D-glucopyranoside can be accomplished through several distinct pathways, each with its own set of advantages and challenges.

-

Fischer glycosylation offers a direct, one-step route but suffers from a lack of stereocontrol, requiring extensive purification.

-

The Koenigs-Knorr reaction , when modified with non-participating protecting groups, can provide access to the α-anomer, but it is a multi-step process involving hazardous reagents.

-

The trichloroacetimidate method represents a more refined chemical approach, offering high yields and excellent α-selectivity under mild conditions, though it also requires the synthesis of a protected glycosyl donor.

-

Enzymatic synthesis is unparalleled in its stereoselectivity and operates under environmentally benign conditions, making it an attractive, albeit potentially more costly, option.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired purity, scale, cost, and available expertise in carbohydrate chemistry. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this valuable biochemical tool.

References

- 1. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs-Knorr synthesis of cycloalkyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [agris.fao.org]

- 5. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]

- 10. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Octyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of octyl α-D-glucopyranoside, a non-ionic detergent employed in various biochemical and pharmaceutical applications. The document details its physicochemical properties, its role in the solubilization of membrane proteins, and its interactions with lipid bilayers. It is important to note that the β-anomer of octyl glucoside is more extensively studied; therefore, some mechanistic insights in this guide are drawn from research on the β-isomer, with known differences for the α-anomer highlighted where applicable.

Core Mechanism of Action: A Dual-Phase Process

The primary mechanism of action of octyl α-D-glucopyranoside as a solubilizing agent for membrane proteins can be understood as a stepwise process that involves partitioning into the lipid bilayer and subsequent micelle formation.

1. Partitioning into the Lipid Bilayer: At concentrations below its critical micelle concentration (CMC), octyl α-D-glucopyranoside monomers partition into the lipid bilayer of cell membranes. The hydrophobic octyl chain integrates into the hydrophobic core of the bilayer, while the hydrophilic glucopyranoside headgroup remains at the aqueous interface. This insertion disrupts the ordered packing of the lipid molecules, increasing the fluidity and permeability of the membrane. Studies on the β-isomer have shown that this partitioning has minimal effect on the lipid headgroup region but significantly increases the fluctuations of the fatty acyl chains in the interior of the bilayer[1][2][3].

2. Micellization and Protein Solubilization: As the concentration of octyl α-D-glucopyranoside reaches and exceeds its CMC, the detergent monomers self-assemble into micelles in the aqueous phase. These micelles act as sinks for both lipids and membrane proteins. The detergent molecules surround the hydrophobic transmembrane domains of the proteins, effectively replacing the native lipid environment and forming protein-detergent mixed micelles. This process extracts the proteins from the membrane, rendering them soluble in aqueous solutions while aiming to preserve their native conformation and function[4][5]. The α-anomer of octyl glucoside has been reported to form micelles at half the concentration required for the β-anomer, suggesting a greater hydrophobicity or different packing properties[6].

Quantitative Data

The following tables summarize the key physicochemical properties of octyl α-D-glucopyranoside and its more commonly studied β-isomer for comparison.

| Property | Octyl α-D-glucopyranoside | Octyl β-D-glucopyranoside | Reference(s) |

| Molecular Formula | C₁₄H₂₈O₆ | C₁₄H₂₈O₆ | [7][8] |

| Molecular Weight | 292.37 g/mol | 292.37 g/mol | [7][8] |

| CAS Number | 29781-80-4 | 29836-26-8 | [7][8][9] |

| Appearance | White Powder | White to off-white powder | [10] |

| Solubility | Sparingly soluble in water (7 g/L at 25°C) | Soluble in water | [10] |

| Property | Octyl α-D-glucopyranoside | Octyl β-D-glucopyranoside | Reference(s) |

| Critical Micelle Concentration (CMC) | Reported to be ~half of the β-anomer | 20-25 mM | [6][11] |

| Aggregation Number | Not widely reported | 27-100 | [12][13] |

| Micelle Molecular Weight | Not widely reported | 8,000-29,000 Da | [12] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the mechanism of action of octyl α-D-glucopyranoside are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence emission spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

-

Octyl α-D-glucopyranoside

-

Pyrene stock solution (e.g., 1 mM in methanol)

-

Buffer of choice (e.g., 10 mM phosphate buffer, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of aqueous solutions of octyl α-D-glucopyranoside in the chosen buffer with concentrations ranging from well below to well above the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each detergent solution to a final concentration of approximately 1 µM.

-

Incubate the solutions at a constant temperature to allow for equilibration.

-

Measure the fluorescence emission spectra of each solution (e.g., excitation at 335 nm, emission scan from 350 to 450 nm).

-

Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the detergent concentration.

-

The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, corresponding to the partitioning of pyrene into the micelles.

Protocol 2: Membrane Protein Solubilization and Stability Assessment

This protocol outlines a general procedure for solubilizing a target membrane protein and assessing its stability in octyl α-D-glucopyranoside.

Materials:

-

Cell paste or membrane preparation containing the target protein

-

Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)

-

Stock solution of octyl α-D-glucopyranoside (e.g., 10% w/v)

-

Ultracentrifuge

-

Method for protein quantification (e.g., BCA assay)

-

Method for assessing protein stability (e.g., differential scanning fluorimetry, size-exclusion chromatography)

Procedure:

-

Resuspend the cell paste or membrane preparation in lysis buffer.

-

Add octyl α-D-glucopyranoside to the desired final concentration (typically starting at 1-2% w/v, which is well above the CMC).

-

Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for solubilization.

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Quantify the protein concentration in the supernatant.

-

Assess the stability of the solubilized protein using a suitable method. For example, in differential scanning fluorimetry, the melting temperature (Tm) of the protein in the presence of the detergent can be determined as an indicator of its thermal stability.

Protocol 3: Liposome Preparation by Detergent Removal

This protocol describes the formation of unilamellar liposomes by the removal of octyl α-D-glucopyranoside from a lipid-detergent mixed micelle solution.

Materials:

-

Desired lipid(s) (e.g., phosphatidylcholine) in chloroform

-

Octyl α-D-glucopyranoside

-

Buffer for hydration (e.g., PBS)

-

Dialysis tubing (with an appropriate molecular weight cut-off) or size-exclusion chromatography column

-

Rotary evaporator

Procedure:

-

Prepare a thin film of the desired lipid mixture by evaporating the chloroform under a stream of nitrogen, followed by vacuum desiccation.

-

Hydrate the lipid film with the buffer containing octyl α-D-glucopyranoside at a concentration sufficient to form mixed micelles (typically at a lipid-to-detergent molar ratio that ensures complete solubilization).

-

Sonicate or vortex the mixture until the solution is clear.

-

Remove the detergent by dialysis against a large volume of detergent-free buffer over an extended period (e.g., 48 hours with several buffer changes). Alternatively, remove the detergent by passing the solution through a size-exclusion chromatography column.

-

As the detergent concentration drops below the CMC, the lipids self-assemble into unilamellar vesicles.

-

The resulting liposomes can be characterized for size and lamellarity using techniques such as dynamic light scattering and transmission electron microscopy.

Visualizations

The following diagrams illustrate key processes related to the mechanism of action of octyl α-D-glucopyranoside.

Caption: Solubilization of an integral membrane protein by octyl α-D-glucopyranoside.

References

- 1. Preparation and properties of large octylglucoside dialysis/adsorption liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. kyforabio.com [kyforabio.com]

- 8. octyl alpha-D-glucopyranoside | C14H28O6 | CID 445318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. The crystal structures of this compound monohydrate and hemihydrate: mesogenic structures with interdigitizing alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

In-Depth Technical Guide: Critical Micelle Concentration of Octyl α-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of octyl α-D-glucopyranoside, a non-ionic surfactant crucial in various research and pharmaceutical applications. This document outlines quantitative data, detailed experimental protocols for CMC determination, and a generalized workflow for these experimental processes.

Core Concepts

Octyl α-D-glucopyranoside is an amphiphilic molecule, possessing a hydrophilic glucose head and a hydrophobic octyl tail. In aqueous solutions, these molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a fundamental parameter, as it marks the point where the solution's properties, such as surface tension, turbidity, and conductivity, change abruptly.[1] Understanding the CMC is vital for applications like solubilizing membrane proteins, drug delivery formulations, and in vitro assays.

Quantitative Data on Critical Micelle Concentration

The CMC of octyl α-D-glucopyranoside is influenced by several factors, including temperature and the presence of additives like salts. While extensive data for the α-anomer is limited, the following table summarizes known values. For comparative purposes, data for the more commonly studied β-anomer is also included, as it provides a valuable reference for expected behavior.

Disclaimer: The majority of published research focuses on octyl β-D-glucopyranoside. Data for octyl α-D-glucopyranoside is sparse. The provided values for the β-anomer can be used as an estimation for the α-anomer's behavior, but experimental verification is recommended.

| Anomer | Temperature (°C) | Additives | CMC (mM) | Method of Determination |

| α-D-glucopyranoside | 25 | None | 12 | Surface Tension (Wilhelmy Plate) |

| β-D-glucopyranoside | 20-25 | None | 18-25 | Not Specified |

| β-D-glucopyranoside | Not Specified | 0.1 M NaCl | 23.4 | Not Specified |

| β-D-glucopyranoside | 10 | None | 26.5 | Isothermal Titration Calorimetry |

| β-D-glucopyranoside | 25 | None | 21.2 - 25 | Surface Tension |

| β-D-glucopyranoside | 30 | None | Not Specified | Not Specified |

| β-D-glucopyranoside | 40 | None | Not Specified | Not Specified |

For non-ionic surfactants like octyl glucoside, the CMC generally exhibits a U-shaped dependence on temperature. Initially, an increase in temperature can lead to a decrease in the CMC due to the disruption of structured water molecules around the hydrophobic tail, which is an entropically favorable process for micellization.[2] However, as the temperature continues to rise, dehydration of the hydrophilic headgroups can occur, making micellization less favorable and thus increasing the CMC.[2]

The addition of salts can also influence the CMC of non-ionic surfactants, although the effect is typically less pronounced than for ionic surfactants.[3] Salts can alter water structure and affect the hydration of the surfactant's hydrophilic headgroup, which can lead to a decrease in the CMC.[4][5]

Experimental Protocols for CMC Determination

The determination of the CMC is achievable through various experimental techniques. Below are detailed protocols for three common methods.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. At this point, the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration curve occurs.[6][7]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of octyl α-D-glucopyranoside in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC (e.g., from 0.1 mM to 30 mM).

-

-

Instrumentation and Measurement:

-

Use a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.[8][9]

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each prepared solution. Ensure the temperature is controlled and recorded.

-

For each concentration, allow the reading to stabilize before recording the value.

-

-

Data Analysis:

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a noticeable change in the pyrene fluorescence spectrum, which can be used to determine the CMC.[10][11]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a series of octyl α-D-glucopyranoside solutions in deionized water, spanning a concentration range around the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting the solution properties.

-

Allow the solutions to equilibrate for several hours in the dark to ensure complete partitioning of the pyrene.[12]

-

-

Instrumentation and Measurement:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength to approximately 334 nm.[13]

-

Record the emission spectrum from 350 nm to 500 nm.

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of this transition.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the demicellization process. When a concentrated surfactant solution (above its CMC) is titrated into a solvent (e.g., water), the micelles dissociate into monomers. This process is accompanied by an enthalpy change (either endothermic or exothermic). The magnitude of this heat change per injection is plotted against the total surfactant concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC.[14][15]

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of octyl α-D-glucopyranoside in the desired buffer or deionized water. The concentration should be significantly above the expected CMC (e.g., 100 mM).

-

Degas both the surfactant solution and the solvent to prevent bubble formation during the experiment.

-

Fill the ITC syringe with the concentrated surfactant solution.

-

Fill the sample cell with the degassed solvent.

-

-

Instrumentation and Measurement:

-

Set the experimental temperature and allow the instrument to equilibrate.

-

Perform a series of small, sequential injections of the surfactant solution from the syringe into the sample cell while stirring.

-

The instrument will record the heat flow associated with each injection.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

-

The resulting plot is typically a sigmoidal curve. The CMC is determined from the inflection point of this curve.[15]

-

Mandatory Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a surfactant using the experimental methods described above.

Caption: Generalized workflow for the determination of the Critical Micelle Concentration (CMC).

References

- 1. justagriculture.in [justagriculture.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Surfactants and Solutes (Glucose and NaCl) on Solubility of Kavain—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 9. scribd.com [scribd.com]

- 10. agilent.com [agilent.com]

- 11. usc.gal [usc.gal]

- 12. 3.5. Determination of Critical Micelle Concentration [bio-protocol.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. azom.com [azom.com]

An In-Depth Technical Guide to Octyl α-D-Glucopyranoside for Researchers and Drug Development Professionals

Introduction: Octyl α-D-glucopyranoside is a non-ionic surfactant widely utilized in the fields of biochemistry and drug development. Its amphipathic nature, consisting of a hydrophilic glucopyranoside headgroup and a hydrophobic octyl tail, makes it an effective agent for solubilizing membrane proteins and lipids, thereby facilitating their study in aqueous environments. This technical guide provides a comprehensive overview of the core properties, experimental applications, and relevant methodologies involving octyl α-D-glucopyranoside.

Core Physicochemical Properties

Octyl α-D-glucopyranoside is characterized by several key physicochemical parameters that are crucial for its application in experimental settings. These properties influence its behavior in solution and its effectiveness as a solubilizing agent.

| Property | Value | Reference |

| Molecular Weight | 292.37 g/mol | |

| Molecular Formula | C₁₄H₂₈O₆ | |

| CAS Number | 29781-80-4 | |

| Appearance | White Powder | |

| Solubility | Soluble in water | |

| Critical Micelle Concentration (CMC) | Approximately 10-21 mM (0.3%-0.6%) | |

| Aggregation Number | Not explicitly found for α-anomer | |

| Micelle Molecular Weight | Not explicitly found for α-anomer |

Experimental Protocols and Methodologies

The primary application of octyl α-D-glucopyranoside in research is the solubilization of biological membranes to extract and purify membrane-associated proteins. Below are generalized protocols for its use in this context.

General Protocol for Membrane Protein Solubilization

This protocol outlines the basic steps for solubilizing membrane proteins from a cell lysate. The optimal concentration of octyl α-D-glucopyranoside and other buffer components should be determined empirically for each specific protein.

-

Membrane Preparation:

-

Harvest cells expressing the target protein.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4) containing protease inhibitors.

-

Disrupt the cells using mechanical methods such as sonication or dounce homogenization.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in a solubilization buffer.

-

-

Solubilization:

-

To the resuspended membranes, add octyl α-D-glucopyranoside to a final concentration above its CMC (typically in the range of 1-2% w/v).

-

Incubate the mixture on a rotator at 4°C for a duration that needs to be optimized (e.g., 1-4 hours).

-

-

Clarification:

-

Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

-

The supernatant now contains the solubilized membrane proteins, which can be further purified.

-

Workflow for Detergent Screening in Membrane Protein Solubilization

Caption: Workflow for optimizing membrane protein solubilization using octyl α-D-glucopyranoside.

Application in Signaling Pathway Research

Octyl α-D-glucopyranoside is instrumental in studying signaling pathways that involve membrane-bound receptors and associated proteins. By solubilizing the membrane, it allows for the isolation and functional characterization of these components. A key area of application is the study of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins that play a crucial role in signal transduction.

Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a simplified GPCR signaling cascade. Octyl α-D-glucopyranoside can be used to solubilize the GPCR and its interacting partners (G-proteins, effectors) from the cell membrane to study their interactions and activity in a reconstituted system.

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

An In-depth Technical Guide to Octyl α-D-Glucopyranoside: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of octyl α-D-glucopyranoside, a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals. This document delves into its core structure, physicochemical properties, synthesis, purification, and its critical role in the study of membrane proteins.

Structure and Physicochemical Properties

Octyl α-D-glucopyranoside (α-OG) is an alkyl glucoside consisting of a hydrophilic glucose headgroup and a hydrophobic octyl (eight-carbon) tail. The anomeric carbon of the glucose is in the alpha configuration. This amphipathic structure is key to its function as a detergent.

The structure consists of alternating regions of polar and nonpolar groups, resulting from the close packing of fully extended hydrocarbon chains between hydrogen-bonded layers of glucopyranoside rings.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of octyl α-D-glucopyranoside is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈O₆ | [2][3][4] |

| Molecular Weight | 292.37 g/mol | [2][3][4][5] |

| CAS Number | 29781-80-4 | [2][4][5] |

| Appearance | White Powder | [2] |

| Solubility in Water | Slightly soluble (7 g/L at 25°C) | [2] |

| Storage Temperature | -20°C | [2][5] |

Micellar Properties

Like other detergents, octyl α-D-glucopyranoside forms micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These properties are crucial for its application in solubilizing membrane proteins. It is important to note that the CMC and aggregation number are more extensively reported for the β-anomer. The properties of the α-anomer are expected to be similar.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | ~20-25 mM | [6][7][8] |

| Aggregation Number | 84 | [6][7][8] |

| Micellar Average Molecular Weight | ~25,000 g/mol | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and application of octyl α-D-glucopyranoside.

Synthesis of Octyl α-D-Glucopyranoside

Two common methods for the synthesis of alkyl glycosides are the Koenigs-Knorr reaction and the Fischer glycosidation. To favor the formation of the α-anomer, specific reaction conditions and protecting group strategies are employed.

2.1.1. Koenigs-Knorr Reaction for α-Glycosides

The Koenigs-Knorr reaction involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. To achieve α-selectivity, a non-participating protecting group is used at the C2 position of the glucose donor.

Protocol:

-

Preparation of the Glycosyl Donor:

-

Start with D-glucose. Protect the hydroxyl groups at C2, C3, C4, and C6 with a non-participating group, such as a benzyl ether. This prevents the formation of a bicyclic intermediate that would lead to the β-anomer.

-

Introduce a good leaving group, such as bromide, at the anomeric carbon (C1). A common reagent for this is HBr in acetic acid. The resulting compound is 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide.

-

-

Glycosylation Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-octanol (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or a mixture of DCM and diethyl ether.

-

Add a promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (1.5 equivalents), and molecular sieves to ensure anhydrous conditions.

-

Cool the mixture to 0°C.

-

Slowly add a solution of the 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is the protected octyl α-D-glucopyranoside. Deprotection of the benzyl groups is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

After deprotection, the catalyst is filtered off, and the solvent is removed to yield the crude octyl α-D-glucopyranoside.

-

2.1.2. Fischer Glycosidation

Fischer glycosidation is the reaction of a monosaccharide with an alcohol in the presence of an acid catalyst. While this method often yields a mixture of anomers and ring forms, reaction conditions can be optimized to favor the thermodynamically more stable α-pyranoside.

Protocol:

-

Reaction Setup:

-

Suspend D-glucose in an excess of 1-octanol. The large excess of the alcohol serves as both the reactant and the solvent, driving the equilibrium towards the product.

-

Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like an acidic ion-exchange resin (e.g., Dowex 50WX8).

-

Heat the mixture with stirring. The reaction temperature can range from 80°C to 120°C.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by TLC. Longer reaction times generally favor the formation of the more stable pyranoside ring and the α-anomer.[9]

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst. If a liquid acid was used, it can be neutralized with a base such as sodium carbonate. If a solid resin was used, it can be removed by filtration.

-

Remove the excess 1-octanol by vacuum distillation.

-

Purification of Octyl α-D-Glucopyranoside

Commercial preparations of octyl glucosides can contain impurities such as long-chain alcohols, ionic compounds, and UV-absorbing materials.[10] These can be removed by chromatographic methods.

2.2.1. Column Chromatography

Protocol:

-

Column Preparation:

-

Pack a glass column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.

-

-

Sample Loading and Elution:

-

Dissolve the crude octyl α-D-glucopyranoside in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increasing the polarity by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol).

-

The less polar impurities will elute first, followed by the desired octyl α-D-glucopyranoside.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified octyl α-D-glucopyranoside.

-

2.2.2. Ion-Exchange Chromatography

This method is particularly useful for removing ionic impurities.

Protocol:

-

Resin Preparation:

-

Use a mixed-bed ion-exchange resin containing both cation and anion exchange beads.

-

Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water.

-

-

Purification:

-

Dissolve the octyl α-D-glucopyranoside in deionized water.

-

Pass the solution through a column packed with the mixed-bed resin.

-

The ionic impurities will bind to the resin, while the non-ionic octyl α-D-glucopyranoside will pass through.

-

Collect the eluate containing the purified product.

-

Lyophilize or evaporate the water to obtain the pure, solid detergent.

-

Applications in Membrane Biology

The primary application of octyl α-D-glucopyranoside is in the solubilization and purification of integral membrane proteins. Its non-ionic nature and well-defined micellar properties make it effective at disrupting the lipid bilayer and maintaining the native structure of the protein.

Solubilization of Membrane Proteins

Protocol:

-

Membrane Preparation:

-

Isolate the cell membranes containing the target protein by cell lysis followed by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors.

-

-

Detergent Solubilization:

-

Separation of Solubilized Proteins:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g for 60 minutes) to pellet the unsolubilized membrane fragments.[7]

-

The supernatant contains the solubilized membrane proteins in mixed micelles with the detergent and lipids.

-

Reconstitution of Membrane Proteins into Liposomes

After purification, membrane proteins can be reconstituted into artificial lipid bilayers (liposomes) for functional studies. This typically involves the removal of the detergent.

Protocol:

-

Preparation of Mixed Micelles:

-

Mix the purified, detergent-solubilized membrane protein with a solution of lipids (e.g., phospholipids) that have been solubilized with octyl α-D-glucopyranoside.

-

-

Detergent Removal:

-

Slowly remove the detergent from the mixed micelle solution. This can be achieved by:

-

Dialysis: Place the solution in a dialysis bag with a molecular weight cutoff that retains the protein and liposomes but allows the smaller detergent monomers to pass through. Dialyze against a detergent-free buffer over an extended period.[8]

-

Gel Filtration Chromatography: Pass the solution through a size-exclusion column. The larger proteoliposomes will elute in the void volume, while the smaller detergent micelles will be retained.

-

Adsorption to Hydrophobic Beads: Use beads like Bio-Beads that adsorb hydrophobic molecules, effectively removing the detergent from the solution.

-

-

-

Formation of Proteoliposomes:

-

As the detergent concentration drops below the CMC, the lipids self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.

-

Visualizations

Workflow for Membrane Protein Extraction

Caption: A general workflow for the extraction and purification of membrane proteins using octyl α-D-glucopyranoside.

Reconstitution of Membrane Proteins into Liposomes

Caption: A schematic workflow for the reconstitution of purified membrane proteins into liposomes.

References

- 1. Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 1. Solubilization of large unilamellar liposomes (prepared by reverse-phase evaporation) by triton X-100, octyl glucoside, and sodium cholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. | Sigma-Aldrich [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 10. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Gentle Giant: A Technical Guide to the Discovery and History of Octyl α-D-Glucopyranoside

For researchers, scientists, and drug development professionals, the non-ionic detergent octyl α-D-glucopyranoside stands as a crucial tool in the intricate world of membrane protein science. Its mild yet effective nature has paved the way for groundbreaking discoveries in structural biology and drug design. This in-depth guide delves into the historical synthesis, physicochemical properties, and pivotal applications of this remarkable molecule.

From Classic Chemistry to a Modern Mainstay: The Genesis of Octyl α-D-Glucopyranoside

The Fischer glycosidation , developed by Emil Fischer between 1893 and 1895, provided the first general method for synthesizing glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[1] This reaction, however, often results in a mixture of anomers (α and β) and ring isomers (pyranose and furanose).

The Koenigs-Knorr reaction , established in the early 20th century, offered a more controlled approach. In its classic form, it involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[2] This method allows for greater stereochemical control, a critical factor in producing the specific α-anomer of octyl glucopyranoside.

The synthesis of alkyl α-D-glucosides, including the octyl derivative, generally follows a multi-step process involving the protection of hydroxyl groups on the glucose molecule, followed by the glycosylation reaction with octanol, and subsequent deprotection to yield the final product.

Physicochemical Characteristics: A Profile of a Powerful Surfactant

The utility of octyl α-D-glucopyranoside lies in its distinct physicochemical properties, which make it an ideal detergent for handling delicate membrane proteins. Although data for the alpha anomer is less abundant than for its beta counterpart, the following table summarizes key known and predicted properties.[3][4][5]

| Property | Value | References |

| Molecular Formula | C₁₄H₂₈O₆ | [3] |

| Molecular Weight | 292.37 g/mol | [3] |

| CAS Number | 29781-80-4 | [3] |

| Appearance | White Powder | [4] |

| Solubility in Water (25 °C) | 7 g/L (sparingly soluble) | [4] |

| Critical Micelle Concentration (CMC) | Not explicitly found for the alpha anomer | |

| Aggregation Number | Not explicitly found for the alpha anomer | |

| Predicted pKa | 12.95 ± 0.70 | [5] |

| Predicted Boiling Point | 454.1 ± 45.0 °C | [5] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [5] |

Note: Some values are predicted and may vary based on experimental conditions. Data for the more common octyl β-D-glucopyranoside often shows a CMC in the range of 20-25 mM and an aggregation number around 84.[6]

Key Experimental Protocols: Synthesizing a Surfactant

While the original, specific protocol for the first synthesis of octyl α-D-glucopyranoside remains elusive in initial searches, a general procedure based on the principles of the Koenigs-Knorr reaction can be outlined. This would typically involve the following key steps:

1. Preparation of a Glycosyl Donor:

-

D-glucose is first acetylated to protect the hydroxyl groups, often using acetic anhydride and a catalyst.

-

The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a hydrogen halide (e.g., HBr) in a suitable solvent to form the acetobromo-α-D-glucose, a reactive glycosyl donor.

2. Glycosylation Reaction:

3. Deprotection:

-

The resulting protected octyl α-D-glucopyranoside is then deacetylated, typically using a base such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final product.

4. Purification:

-

The crude product is purified using techniques such as recrystallization or chromatography to isolate the pure octyl α-D-glucopyranoside.[7][8]

A Gentle Hand in a Harsh Environment: The Role in Membrane Protein Research

The primary application of octyl α-D-glucopyranoside lies in its ability to gently solubilize membrane proteins from their native lipid bilayer environment.[9] This process is a critical first step for a wide range of downstream applications, including purification, structural determination, and functional assays.

Solubilization of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a major class of membrane proteins and are the targets of a large percentage of modern pharmaceuticals. Their study is often hampered by their instability once removed from the cell membrane. Octyl α-D-glucopyranoside, with its non-ionic nature and ability to form small, uniform micelles, provides a less denaturing environment compared to harsher ionic detergents.

Below is a generalized workflow for the solubilization and purification of a GPCR using octyl α-D-glucopyranoside.[10][11]

The process begins with the harvesting of cells overexpressing the target GPCR. The cell membranes are then isolated through lysis and ultracentrifugation. These membranes are subsequently incubated with a buffer containing octyl α-D-glucopyranoside at a concentration above its critical micelle concentration (CMC). The detergent disrupts the lipid bilayer and forms micelles around the hydrophobic transmembrane domains of the GPCR, effectively extracting it into a soluble form. After clarification by another round of ultracentrifugation to remove insoluble material, the solubilized GPCR can be purified using techniques like affinity chromatography.

The choice of octyl α-D-glucopyranoside in this process is pivotal. Its high CMC facilitates its removal by dialysis, which is often necessary for downstream applications such as protein crystallization or reconstitution into artificial lipid environments for functional studies.

Signaling Pathways Unveiled

The successful solubilization and purification of GPCRs using detergents like octyl α-D-glucopyranoside have been instrumental in elucidating their structure and, consequently, their signaling mechanisms. A simplified representation of a typical GPCR signaling cascade is shown below.

The ability to isolate and stabilize these receptors in their active conformations has allowed researchers to study ligand binding, G-protein coupling, and the subsequent downstream signaling events in a controlled in vitro setting.

References

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 3. octyl alpha-D-glucopyranoside | C14H28O6 | CID 445318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 7. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Octyl α-D-Glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of octyl α-D-glucopyranoside, a non-ionic surfactant critical in various biochemical and pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Executive Summary

Octyl α-D-glucopyranoside is a detergent widely utilized for solubilizing and reconstituting membrane-bound proteins. Its efficacy is intrinsically linked to its solubility in various solvent systems. This guide consolidates available data to assist researchers in preparing solutions and designing experiments. The data indicates that octyl α-D-glucopyranoside exhibits moderate solubility in polar organic solvents and limited but significant solubility in aqueous buffers.

Quantitative Solubility Data